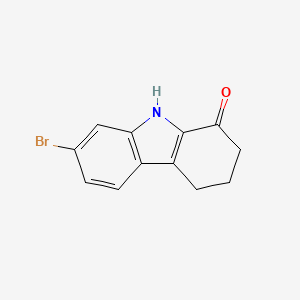

7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-bromo-2,3,4,9-tetrahydrocarbazol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-7-4-5-8-9-2-1-3-11(15)12(9)14-10(8)6-7/h4-6,14H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEHEFABAXLWNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)NC3=C2C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles . The starting materials, substituted phenylhydrazines, react with cyclohexanone according to the Fischer method to produce the desired tetrahydrocarbazoles . These intermediates are then subjected to oxidation using various oxidizing agents such as hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate .

Industrial Production Methods

While specific industrial production methods for 7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, selecting appropriate solvents, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:

Reduction: It can be reduced to form the corresponding tetrahydrocarbazole derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, pyridinium chlorochromate.

Reducing Agents: Common reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Solvents: Solvents like dichloromethane, ethanol, and acetonitrile are often used in these reactions.

Major Products Formed

Oxidation Products: Depending on the oxidant, the products can include 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones.

Reduction Products: The corresponding tetrahydrocarbazole derivatives.

Substitution Products: Various substituted carbazole derivatives.

Wissenschaftliche Forschungsanwendungen

7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is a tetrahydrocarbazole derivative that has applications in several scientific research areas, including pharmaceutical development and chemical synthesis .

Pharmaceutical Applications

- CRTH2 Antagonists Tetrahydro-1H-carbazole derivatives, including 7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one, are used as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) . These compounds can be used in pharmaceutical compositions for treating allergic and immune disorders, such as allergic asthma, rhinitis, chronic obstructive pulmonary disease (COPD), dermatitis, and inflammatory bowel disease .

- Antiviral Agents Carbazole derivatives, including tetrahydrocarbazoles, have demonstrated antiviral activity . For instance, tetrahydrocarbazoles with substituents at the C6 position have shown activity against human papillomaviruses (HPV) . The presence of a lipophilic electron-withdrawing substituent, such as bromine, at C6 enhances the compound's activity .

- Antibacterial Evaluation Carbazole derivatives have been evaluated for their antibacterial activity against various bacterial cultures .

Chemical Synthesis

- Synthesis of Heteroannulated Carbazoles 7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one can be used as a synthon for synthesizing heteroannulated carbazoles . For example, 2-(4'-bromobenzylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one can be efficiently synthesized using this compound .

- Intermediate in Carbazole-Based Materials Aminocarbazoles, derived from tetrahydrocarbazoles, are used as intermediates in preparing carbazole-based synthetic dyes, agrochemicals, pharmaceuticals, and light-sensitive materials .

Case Studies

- 6-Bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one: The mixed aldol condensation reaction of 6-bromo-1-oxo-1,2,3,4-tetrahydrocarbazole with cinnamaldehyde yields 6-Bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one . This compound's structure and conformation have been determined through X-ray crystal structure analysis .

Wirkmechanismus

The mechanism of action of 7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate specific enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The tetrahydrocarbazolone framework allows diverse substitutions, which significantly affect physical properties and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Tetrahydrocarbazolone Derivatives

*THC: 2,3,4,9-tetrahydro-1H-carbazol-1-one

Key Observations

Substituent Position and Physical Properties :

- Bromine at position 5 (e.g., 8f) results in moderate melting points (~204°C), while electron-withdrawing groups like nitro (8j) lower melting points (~177°C) due to reduced crystal lattice stability .

- Methoxy groups (e.g., 6-OMe) increase solubility but decrease melting points compared to brominated analogs .

Synthetic Routes :

- Brønsted acid catalysis is versatile for introducing indole-derived substituents at position 4 .

- Aldol condensation (e.g., with cinnamaldehyde) enables functionalization at position 2, as seen in the 6-bromo-allylidene derivative .

Crystal Packing and Intermolecular Interactions: Bromine and ketone groups facilitate N–H⋯O hydrogen bonding, forming centrosymmetric dimers (e.g., 6-bromo-allylidene-THC) . Disordered cyclohexenone rings in some analogs suggest conformational flexibility in the solid state .

Biological Activity :

Biologische Aktivität

Overview

7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is a synthetic compound with the molecular formula C12H10BrNO and a molecular weight of 264.12 g/mol. This compound has garnered attention in various fields of biological research due to its diverse biological activities, including antibacterial, antifungal, and potential anticancer properties.

Antibacterial Properties

Research indicates that 7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one exhibits significant antibacterial activity. It has been shown to be effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for various strains has been documented:

| Bacterial Strain | MIC (µM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus (MRSA) | 15.625 - 62.5 | Inhibition of protein synthesis and nucleic acid production |

| Enterococcus faecalis | 62.5 - 125 | Inhibition of peptidoglycan synthesis |

| Escherichia coli | Variable | Disruption of cell wall synthesis |

The compound's bactericidal effects are attributed to its ability to inhibit enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death .

Antifungal Activity

In addition to its antibacterial properties, 7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one has demonstrated antifungal activity against various fungal pathogens. Studies have reported its efficacy against Candida species and Aspergillus species with varying degrees of potency. The specific mechanisms include disruption of fungal cell membranes and interference with ergosterol biosynthesis.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell survival and proliferation. Notably, its activity against different cancer cell lines indicates potential as a lead compound for further development in cancer therapeutics .

The biological activity of 7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is largely attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis.

- Receptor Modulation : It may interact with specific receptors or pathways that regulate cellular processes related to growth and apoptosis in cancer cells.

This multifaceted mechanism enhances its potential as a therapeutic agent across different biological applications .

Case Studies

Several case studies have highlighted the effectiveness of 7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one:

- Antibacterial Efficacy Against MRSA : A study demonstrated that the compound significantly reduced biofilm formation by MRSA compared to standard antibiotics like ciprofloxacin. This suggests a potential application in treating chronic infections associated with biofilms .

- Antifungal Activity : In laboratory settings, the compound showed promising results against Candida albicans, indicating a potential role in treating fungal infections resistant to conventional therapies.

- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that treatment with this compound led to reduced viability and increased apoptosis markers in tested cells, supporting its development as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one, and how can reaction conditions be optimized to minimize byproducts?

Answer: The synthesis often involves condensation reactions or Grignard coupling . For example:

- Condensation of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one with furan-2-carbaldehyde using 5% ethanolic KOH yields derivatives with 90% efficiency after recrystallization (methanol or ethyl acetate) .

- Grignard reactions may lead to aromatization (e.g., dehydration to 2-methyl-1-phenylcarbazole), requiring careful control of temperature and stoichiometry .

Optimization Strategies:

- Gradual reagent addition to manage exothermicity.

- Inert atmosphere (N₂/Ar) to prevent oxidation.

- Monitor reaction progress via TLC to halt at intermediate stages.

Q. How can NMR and IR spectroscopy confirm the structure and purity of 7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one?

Answer: Key spectral signatures include:

- ¹H NMR (CDCl₃): δ 7.63 (br s, NH), 7.58 (d, aromatic H), 2.73–2.64 (m, CH₂ groups) .

- ¹³C NMR: Carbonyl at δ 190–200 ppm; aromatic carbons at δ 110–135 ppm .

- IR: C=O stretch (~1680 cm⁻¹), aliphatic C-H (2900–2848 cm⁻¹), and N-H (3400 cm⁻¹) .

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 7.63 (br s) | N-H proton |

| ¹³C NMR | δ 135.60 | Aromatic C-Br |

| IR | 1680 cm⁻¹ | Ketone C=O |

Discrepancies in peak integration or unexpected signals indicate impurities requiring purification (e.g., column chromatography).

Q. What analytical techniques beyond NMR/IR are critical for characterizing intermediates?

Answer:

- Mass Spectrometry (MS): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 240.10 for C₁₀H₁₀BrNO) .

- Elemental Analysis: Validates C/H/N/Br composition (±0.4% tolerance).

- Melting Point: Sharp ranges (e.g., 153–155°C) indicate purity .

- X-ray Diffraction: Resolves stereochemical ambiguities in crystalline intermediates .

Advanced Questions

Q. What challenges arise in determining the crystal structure of derivatives, and how can SHELX software address them?

Answer: Challenges include disorder (e.g., thiophene ring disorder in ), twinning , and weak diffraction. SHELXL refines structures via:

- PART指令: Models disorder over multiple sites (occupancy refinement).

- TWIN命令: Handles twinned crystals via matrix refinement.

- SIMU/RIGU: Restrains anisotropic displacement parameters.

Example Refinement Metrics ():

| Parameter | Value |

|---|---|

| R factor | 0.050 |

| wR factor | 0.157 |

| Data/Parameter Ratio | 14.0 |

Q. How can hydrogen bonding patterns and ring puckering parameters predict solid-state behavior?

Answer:

Q. How does bromine substitution influence reactivity in cross-coupling reactions?

Answer: The C-Br bond enables palladium-catalyzed couplings (e.g., Suzuki, Heck). Key factors:

- Electronic Effects: Bromine activates adjacent carbons for oxidative addition.

- Steric Accessibility: Position 7 on the carbazole scaffold allows unhindered catalyst approach.

Example: Grignard coupling at the ketone may compete, necessitating carbonyl protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.